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Compound of Interest

3-Butoxycarbonylphenylboronic
Compound Name: d
aci

cat. No.: B1280315

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 3-
Butoxycarbonylphenylboronic acid (also known as 3-(tert-Butoxycarbonyl)phenylboronic
acid), a versatile reagent in organic synthesis and drug discovery. This document presents
available spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy,
and Mass Spectrometry (MS), along with detailed experimental protocols. The information
herein is intended to assist researchers in the identification, characterization, and application of
this compound in their work.

Introduction

3-Butoxycarbonylphenylboronic acid, with the chemical formula C11H1sBO4 and a molecular
weight of 222.05 g/mol , is a key building block in medicinal chemistry and materials science.[1]
[2] Its utility is highlighted in cross-coupling reactions, particularly the Suzuki-Miyaura coupling,
for the formation of carbon-carbon bonds.[2] This reactivity is crucial for the synthesis of
complex organic molecules, including novel drug candidates.[2] The boronic acid moiety allows
for unique interactions with biological targets, making it a valuable component in the design of
targeted therapies.[2]

Spectral Data
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A comprehensive search for the experimental spectral data of 3-
Butoxycarbonylphenylboronic acid yielded limited publicly available, complete datasets. The
following tables summarize the expected and reported data. For comparative purposes,
spectral data for the related compound, 3-isopropoxyphenylboronic acid, is also included where
available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
H NMR (Proton NMR)
While a specific experimental spectrum for 3-Butoxycarbonylphenylboronic acid was not

found, the expected proton NMR spectrum would show characteristic signals for the aromatic
protons and the tert-butyl group.

13C NMR (Carbon NMR)

Similar to the proton NMR, a complete experimental 13C NMR spectrum for 3-
Butoxycarbonylphenylboronic acid is not readily available in the public domain. The table
below outlines the expected chemical shifts based on the structure.

Carbon Atom Expected Chemical Shift (ppm)
C=0 (Ester) 165-175

C-O (tert-Butyl) 75-85

C (Aromatic, attached to B) 130-140 (often not observed)

CH (Aromatic) 120-135

C (tert-Butyl) 25-30

CHs (tert-Butyl) 25-30

Infrared (IR) Spectroscopy

The IR spectrum of 3-Butoxycarbonylphenylboronic acid would exhibit characteristic
absorption bands corresponding to its functional groups.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b1280315?utm_src=pdf-body
https://www.benchchem.com/product/b1280315?utm_src=pdf-body
https://www.benchchem.com/product/b1280315?utm_src=pdf-body
https://www.benchchem.com/product/b1280315?utm_src=pdf-body
https://www.benchchem.com/product/b1280315?utm_src=pdf-body
https://www.benchchem.com/product/b1280315?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280315?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Expected Wavenumber

Functional Group Intensity
(cm~)

O-H (Boronic acid) 3200-3600 Broad

C-H (Aromatic) 3000-3100 Medium

C-H (Aliphatic) 2850-2980 Medium-Strong

C=0 (Ester) 1700-1730 Strong

C=C (Aromatic) 1450-1600 Medium

B-O 1310-1380 Strong

C-O (Ester) 1150-1250 Strong

Mass Spectrometry (MS)

Mass spectrometry of 3-Butoxycarbonylphenylboronic acid would confirm its molecular

weight.
Parameter Value
Molecular Formula C11H15BOa4
Molecular Weight 222.05 g/mol
Expected [M+H]* 223.1136
Expected [M+Na]™* 245.0955

Experimental Protocols

The following are generalized protocols for obtaining the spectral data discussed above.
Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

Sample Preparation:
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» Dissolve 5-10 mg of 3-Butoxycarbonylphenylboronic acid in approximately 0.6-0.7 mL of
a deuterated solvent (e.g., CDCls, DMSO-de).

e Transfer the solution to a 5 mm NMR tube.

1H NMR Acquisition:

e Instrument: 400 MHz or higher NMR spectrometer.

e Pulse Program: Standard single-pulse sequence.

e Number of Scans: 16-64, depending on concentration.

¢ Relaxation Delay: 1-2 seconds.

e Spectral Width: 0-12 ppm.

13C NMR Acquisition:

Instrument: 100 MHz or higher NMR spectrometer.

Pulse Program: Proton-decoupled pulse sequence.

Number of Scans: 1024 or more, as 13C has low natural abundance.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):
e Ensure the ATR crystal is clean.

e Place a small amount of the solid 3-Butoxycarbonylphenylboronic acid sample directly
onto the crystal.

o Apply pressure using the instrument's anvil to ensure good contact.
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Data Acquisition:

Instrument: FT-IR spectrometer with an ATR accessory.

Spectral Range: 4000-400 cm™1,

Resolution: 4 cm~1.

Number of Scans: 16-32.

A background spectrum should be collected prior to the sample spectrum.

Mass Spectrometry

Sample Preparation (Electrospray lonization - ESI):

o Prepare a dilute solution of 3-Butoxycarbonylphenylboronic acid (approximately 1 mg/mL)
in a suitable solvent such as methanol or acetonitrile.

e The solution may be infused directly into the mass spectrometer or introduced via liquid
chromatography.

Data Acquisition:

Instrument: Mass spectrometer equipped with an ESI source.

lonization Mode: Positive or negative ion mode can be used.

Mass Range: Scan a range appropriate to detect the molecular ion, for example, m/z 50-500.

Analysis: High-resolution mass spectrometry (HRMS) is recommended for accurate mass
determination and elemental composition confirmation.

Logical Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate key logical relationships
and experimental workflows relevant to the study and application of 3-
Butoxycarbonylphenylboronic acid.
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Caption: Workflow from synthesis to application of 3-Butoxycarbonylphenylboronic acid.
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Caption: Simplified Suzuki-Miyaura coupling pathway utilizing the subject compound.
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Conclusion

3-Butoxycarbonylphenylboronic acid is a valuable synthetic intermediate with significant
applications in drug discovery and development. While a complete, publicly available dataset of
its spectral properties remains elusive, this guide provides the foundational information
necessary for its identification and use. The provided experimental protocols offer a starting
point for researchers to generate their own comprehensive spectral data. The continued
exploration and characterization of such versatile building blocks are essential for advancing
the fields of medicinal chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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